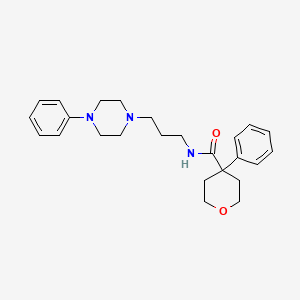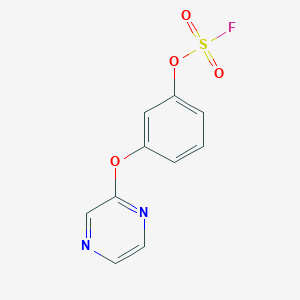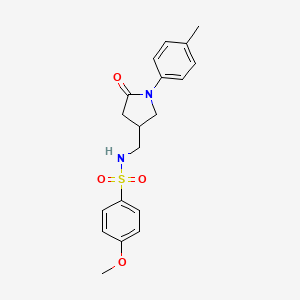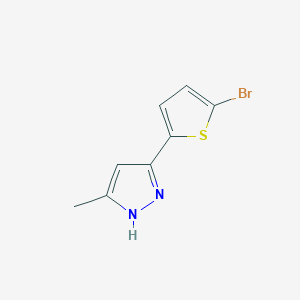
3-Isopropyl-1,1-dimethylindan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-1,1-dimethylindan-5-ol is a chemical compound with the molecular formula C14H20O . It contains a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of 3-Isopropyl-1,1-dimethylindan-5-ol is characterized by a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 aromatic hydroxyl . The molecule contains a total of 35 atoms, including 20 Hydrogen atoms, 14 Carbon atoms, and 1 Oxygen atom .科学的研究の応用
Analytical Chemistry and Molecular Identification
In analytical chemistry, compounds with complex structures, including isomers, play crucial roles in the study of flavors, aromas, and off-flavors in various matrices. For instance, the characterization and analysis of dimethyl-substituted methoxypyrazines highlight the importance of accurate analytical methods for identifying structural isomers, which are significant in understanding wine aroma and off-flavors in cork stoppers and ladybugs (Slabizki et al., 2014).
Electrochemical Sensing and Catalysis
Research on modified electrodes, such as those incorporating carbon nanotubes and specific organic molecules, demonstrates the potential for creating sensitive electrochemical sensors. These sensors can detect various compounds, including pharmaceuticals and biochemicals, showcasing the utility of molecularly engineered materials in enhancing electrochemical performance (Beitollahi et al., 2012).
Photocatalytic Hydrogen Production
Studies on photocatalytic systems for hydrogen production from water exemplify the integration of molecular catalysts and photosensitizers. Such research demonstrates the potential of chemically complex molecules in capturing and utilizing solar energy for sustainable hydrogen generation (Du et al., 2008).
Organic Electronics and Conductivity
Investigations into single-component conductors with bulky substituents reveal the impact of molecular structure on electronic properties. These studies are critical for designing new materials for organic electronics and understanding the relationship between structure and charge mobility (Filatre-Furcate et al., 2016).
Crystallography and Material Science
Crystal structure analysis of compounds with specific functional groups, such as unsymmetrically substituted ureas, aids in understanding molecular interactions and material properties. Such research contributes to the development of materials with tailored physical and chemical characteristics (Rao et al., 2010).
Molecular Biology and Nucleic Acid Chemistry
The synthesis and characterization of nucleic acid analogs, including those with modifications like aminopropyl groups, offer insights into the interactions between synthetic molecules and biological macromolecules. This research area is fundamental for developing new therapeutic agents and understanding the molecular basis of life (Aly et al., 2005).
特性
IUPAC Name |
1,1-dimethyl-3-propan-2-yl-2,3-dihydroinden-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)12-8-14(3,4)13-6-5-10(15)7-11(12)13/h5-7,9,12,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAMTHSSMILQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=C1C=C(C=C2)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-1,1-dimethylindan-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)
![N-(3-chloro-2-methylphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2721776.png)
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/no-structure.png)

![Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl](/img/structure/B2721782.png)


![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)

![N-(2-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2721787.png)

![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)
